Strontium zirconium trioxide

Übersicht

Beschreibung

Synthesis Analysis

Strontium zirconium trioxide nanocrystals have been synthesized using an auto-igniting combustion method, resulting in uniform particles approximately 15–25 nm in size. These nanocrystals demonstrate high density when sintered at 1470 °C for 4 h, indicating their potential for various industrial applications due to their structural and compositional attributes (Thomas et al., 2007).

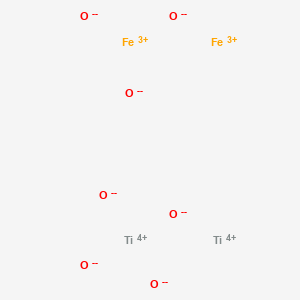

Molecular Structure Analysis

The molecular structure of SrZrO3 has been characterized to exhibit orthorhombic perovskite phosphors, showing an average crystallite size of 48 nm. This structural integrity supports its functional properties, particularly in luminescence applications (Katyayan & Agrawal, 2017).

Chemical Reactions and Properties

SrZrO3 has been evaluated for its ability to exchange strontium ions efficiently, demonstrating high uptake capacity and selectivity. This property is crucial for applications in environmental remediation, such as radioactive Sr-90 removal from contaminated seawater, showcasing its utility in addressing nuclear waste management challenges (Zhang et al., 2018).

Physical Properties Analysis

The dielectric and magnetic properties of strontium zirconium compounds have been explored, revealing that doping with zirconium and copper influences the dielectric parameters and magnetic saturation, suggesting potential for use in electronic devices and magnetic recording media (Ashiq et al., 2014).

Chemical Properties Analysis

Strontium zirconate has been synthesized and characterized as a heterogeneous catalyst for biodiesel production. Its catalytic activity was significantly influenced by the synthesis method, with the citrate route in acidic media showing promising results for ester yield, highlighting its potential in renewable energy applications (Lima et al., 2012).

Wissenschaftliche Forschungsanwendungen

Sorption and Removal of Strontium from Radioactive Waste : Hydrous zirconium dioxide shows effective sorption behavior for the removal of strontium from radioactive waste solutions. The process is characterized as endothermic and spontaneous (Nan, Tel, & Altas, 2006).

Composite Materials for Strontium Ion Removal : Zirconium-manganese oxide/polyacrylonitrile composite spheres have been developed to remove strontium ions from aqueous solutions. These composites show high efficiency and stability in strontium adsorption, making them suitable for environmental remediation (İnan & Altas, 2011).

Isotope Ratio Determination in Nuclear Fuel Samples : The determination of strontium/zirconium ratio in spent nuclear fuel samples is crucial for analyzing nuclear waste. Techniques using inductively coupled plasma mass spectrometry have been developed to accurately quantify these ratios (Isnard et al., 2006).

Optical and Sensing Applications : Strontium zirconium trioxide doped with rare earth elements like Europium and Terbium shows promising properties for photovoltaic, optical, and sensing applications. These materials exhibit enhanced optical characteristics suitable for various high-tech applications (Katyayan & Agrawal, 2017).

Ion-Exchange Ability and Proton Conductivity : Certain zirconium phosphonates exhibit efficient strontium exchange capability, making them potential materials for fuel cells or water remediation (Zhang et al., 2018).

Dielectric and Magnetic Properties in Hexaferrites : Zirconium copper doped calcium strontium hexaferrites exhibit unique dielectric and magnetic properties, making them suitable for industrial applications like magnetic recording media (Ashiq et al., 2014).

High-Temperature Protonic Conductors : Strontium zirconate-based materials are studied for their potential as high-temperature protonic conductors, relevant in the context of electrochemical devices and fuel cells (Labrincha, Marques, & Frade, 1995).

Nanocrystal Synthesis : Nanocrystals of strontium zirconium oxide have been synthesized for applications requiring high dielectric constants, demonstrating significant advancements in materials science (Thomas et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Strontium zirconium trioxide has potential applications in various fields. It can be used in electronic ceramics and refractory materials due to its high melting temperature . It can also be applied in fuel cells and hydrogen sensors due to their proton conductivity at high temperatures . Future research may focus on exploring these applications further .

Eigenschaften

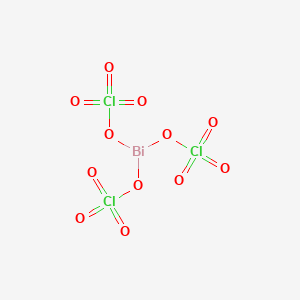

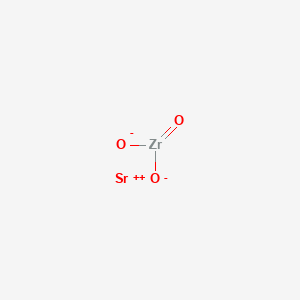

IUPAC Name |

strontium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sr.Zr/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCTVDGKMTZSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrZrO3, O3SrZr | |

| Record name | Strontium zirconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_zirconate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Strontium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Strontium zirconium trioxide | |

CAS RN |

12036-39-4 | |

| Record name | Strontium zirconium oxide (SrZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)

![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)